molecular formula C11H24 B12658680 6-Ethyl-2-methyloctane CAS No. 62016-19-7

6-Ethyl-2-methyloctane

Cat. No.: B12658680
CAS No.: 62016-19-7
M. Wt: 156.31 g/mol
InChI Key: AZXGABNJUBNOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-methyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methyloctane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process often includes the separation and purification of the desired compound from a mixture of hydrocarbons through distillation and other refining techniques .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methyloctane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:

Common Reagents and Conditions

Major Products Formed

    Combustion: Carbon dioxide and water.

    Halogenation: Haloalkanes, such as 6-chloro-2-methyloctane.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

6-Ethyl-2-methyloctane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyloctane involves its interactions at the molecular level. As an alkane, it is relatively inert, but it can participate in reactions under specific conditions. The molecular targets and pathways involved depend on the type of reaction it undergoes. For example, in combustion, it reacts with oxygen to produce energy, carbon dioxide, and water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-methyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness can influence its reactivity, boiling point, and other characteristics compared to similar compounds .

Properties

CAS No.

62016-19-7

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

6-ethyl-2-methyloctane

InChI

InChI=1S/C11H24/c1-5-11(6-2)9-7-8-10(3)4/h10-11H,5-9H2,1-4H3

InChI Key

AZXGABNJUBNOHW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.